molecular formula C68H87N17O15 B1604145 Acétate de nafaréline CAS No. 76932-60-0

Acétate de nafaréline

Numéro de catalogue: B1604145
Numéro CAS: 76932-60-0
Poids moléculaire: 1382.5 g/mol
Clé InChI: GUJYDLHACHDKAJ-CFWZQLQRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La nafaréline (acétate) est un analogue synthétique décapeptidique de l'hormone de libération des gonadotrophines (GnRH). Elle est principalement utilisée sous forme de spray nasal pour le traitement de l'endométriose et de la puberté précoce centrale. La nafaréline (acétate) agit en stimulant initialement puis en supprimant la libération des gonadotrophines, de l'hormone lutéinisante (LH) et de l'hormone folliculo-stimulante (FSH) de l'hypophyse .

Applications De Recherche Scientifique

Clinical Applications

1. Endometriosis

  • Mechanism : Nafarelin acetate reduces estrogen levels by inhibiting gonadotropin release, thereby alleviating the symptoms associated with endometriosis.
  • Dosage : The typical dosage for endometriosis treatment is 200 µg administered intranasally twice daily .
  • Case Study : A placebo-controlled study demonstrated significant improvements in pain and quality of life among women treated with nafarelin compared to those receiving placebo .

2. Precocious Puberty

  • Mechanism : In cases of gonadotropin-dependent precocious puberty, nafarelin acetate effectively suppresses premature sexual maturation by lowering gonadotropin levels.
  • Dosage : Treatment typically involves 800 to 1200 µg per day administered intranasally .
  • Case Study : A study involving 15 girls showed a marked decrease in estradiol levels and growth velocity over six months of treatment, indicating effective management of precocious puberty symptoms .

3. Assisted Reproductive Technologies (ART)

  • Role in IVF : Nafarelin is utilized for ovarian stimulation during IVF cycles, helping to control hormone levels and optimize follicular development.
  • Comparison Studies : Research comparing nafarelin with other GnRH agonists has shown its efficacy in achieving better outcomes in controlled ovarian stimulation protocols .
  • Data Table : Below is a summary of findings from various studies comparing nafarelin with other treatments in IVF settings.
StudyTreatment GroupOutcome MeasuresFindings
Nafarelin vs. D-Trp6-LHRHOocyte yield, pregnancy ratesNafarelin showed comparable or superior outcomes
Nafarelin + FSHHormonal levelsSignificant reduction in LH and FSH levels
Nafarelin aloneEndometrial thicknessNo adverse effects on endometrial receptivity

Additional Applications

4. Management of Uterine Fibroids
Nafarelin has been explored for its potential to reduce the size of uterine fibroids by lowering estrogen levels, thus alleviating symptoms such as heavy menstrual bleeding and pelvic pain.

5. Transgender Healthcare
In transgender youth, nafarelin acetate serves as a puberty blocker, allowing individuals to delay the onset of secondary sexual characteristics until they are ready to make decisions about their gender identity .

6. Hirsutism and Polycystic Ovary Syndrome (PCOS)
Nafarelin is also used off-label for managing hirsutism and PCOS by reducing androgen levels through its action on gonadotropins.

Pharmacokinetics and Safety

Nafarelin is rapidly absorbed after intranasal administration, with peak plasma concentrations reached within approximately 26 minutes. The drug exhibits a bioavailability of about 2.8% . Studies indicate that prolonged use may lead to certain side effects, including bone density loss; therefore, monitoring during treatment is advised.

Mécanisme D'action

Target of Action

Nafarelin acetate is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH) . The primary targets of Nafarelin are the GnRH receptors located in the pituitary gland .

Mode of Action

Nafarelin acetate works by continuously activating the GnRH receptor, which results in profound desensitization of the receptor such that it becomes non-functional . Like GnRH, initial or intermittent administration of Nafarelin stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) , from the pituitary gland . This in turn transiently increases the production of estradiol in females and testosterone in both sexes . Repeated dosing abolishes the stimulatory effect on the pituitary gland .

Biochemical Pathways

The activation of the GnRH receptor by Nafarelin leads to the release of LH and FSH from the pituitary gland . These hormones then stimulate the gonads to produce sex steroids. With continuous administration of nafarelin, the gnrh receptors become desensitized, leading to a decrease in the release of these gonadotropins . This results in a decrease in the production of sex steroids, causing a state similar to menopause in women .

Pharmacokinetics

Nafarelin acetate is rapidly absorbed into the systemic circulation after intranasal administration . Maximum serum concentrations are achieved between 10 and 40 minutes . The average serum half-life of Nafarelin following intranasal administration is approximately 2.5 to 3 hours . About 80% of Nafarelin acetate is bound to plasma proteins . After subcutaneous administration of Nafarelin acetate in male adults, 44 to 55% of the intact peptide was recovered in urine and 18.5 to 44.2% was recovered in feces .

Result of Action

The result of Nafarelin’s action is a decrease in the secretion of gonadal steroids by about 4 weeks . Consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent . After Nafarelin therapy is discontinued, pituitary and ovarian function normalize and estradiol serum concentrations increase to pretreatment levels . Recurrences of endometriosis are frequent after cessation of any hormonal therapy, or surgery that leaves the ovaries and/or uterus intact .

Action Environment

The action of Nafarelin acetate can be influenced by environmental factors such as the presence of other medications, the patient’s health status, and the route of administration. . This is because the decongestant could potentially interfere with the absorption of Nafarelin. Additionally, the patient’s head should be tilted back slightly during administration, and 30 seconds should elapse between sprays to ensure optimal absorption .

Analyse Biochimique

Biochemical Properties

Nafarelin acetate interacts with the pituitary gland in the human body. At the onset of administration, nafarelin acetate stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . Repeated dosing abolishes the stimulatory effect on the pituitary gland .

Cellular Effects

Nafarelin acetate influences cell function by affecting the secretion of gonadal steroids. Twice daily administration leads to decreased secretion of gonadal steroids by about 4 weeks; consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent . After nafarelin acetate therapy is discontinued, pituitary and ovarian function normalize and estradiol serum concentrations increase to pretreatment levels .

Molecular Mechanism

Like GnRH, initial or intermittent administration of nafarelin acetate stimulates the release of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn transiently increases production of estradiol in females and testosterone in both sexes .

Temporal Effects in Laboratory Settings

In children, nafarelin acetate was rapidly absorbed into the systemic circulation after intranasal administration. Maximum serum concentrations were achieved between 10 and 45 minutes . The average serum half-life of nafarelin following intranasal administration of a 400

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La nafaréline (acétate) est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les étapes clés incluent :

    Couplage : Les acides aminés sont couplés à l'aide de réactifs carbodiimides.

    Déprotection : Les groupes protecteurs sont éliminés à l'aide d'acide trifluoroacétique.

    Clivage : Le peptide est clivé de la résine et purifié.

Méthodes de production industrielle

Dans les milieux industriels, la production de nafaréline (acétate) implique une SPPS à grande échelle, suivie d'une chromatographie liquide haute performance (HPLC) pour la purification. Le produit final est ensuite lyophilisé pour obtenir une forme poudre stable .

Analyse Des Réactions Chimiques

Types de réactions

La nafaréline (acétate) subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits formés

    Hydrolyse : Fragments peptidiques plus courts.

    Oxydation : Peptides contenant de la méthionine sulfoxyde.

    Réduction : Peptides contenant des thiols.

Applications de recherche scientifique

La nafaréline (acétate) a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La nafaréline (acétate) agit comme un agoniste puissant de l'hormone de libération des gonadotrophines (GnRH). Après administration, elle stimule initialement la libération de LH et de FSH par l'hypophyse, ce qui entraîne une augmentation temporaire de la stéroïdogenèse gonadique. Avec des doses répétées, elle désensibilise les récepteurs GnRH, ce qui entraîne une diminution de la sécrétion des stéroïdes gonadiques. Cette suppression des stéroïdes gonadiques conduit aux effets thérapeutiques observés dans des affections comme l'endométriose et la puberté précoce centrale .

Comparaison Avec Des Composés Similaires

La nafaréline (acétate) est comparée à d'autres analogues de la GnRH tels que la goséréline, la leuprolide et la triptoréline. Bien que tous ces composés partagent un mécanisme d'action similaire, la nafaréline (acétate) est unique par sa voie d'administration intranasale, qui offre confort et facilité d'utilisation. De plus, il a été démontré que la nafaréline (acétate) atteint une suppression hypophysaire efficace avec un nombre de doses et une durée d'administration plus courts par rapport à certains autres analogues .

Composés similaires

Activité Biologique

Nafarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) that serves multiple therapeutic purposes, particularly in the management of conditions like endometriosis and benign prostatic hyperplasia. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and relevant clinical studies.

Nafarelin acetate acts primarily as a GnRH agonist . Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to increased gonadal steroidogenesis. However, with continued administration, it suppresses the secretion of these hormones due to downregulation of GnRH receptors in the pituitary gland. This results in decreased levels of estrogen and testosterone, effectively inducing a state of hormonal suppression.

Pharmacokinetics

The pharmacokinetic profile of nafarelin acetate varies between populations but generally includes:

  • Absorption : Rapid absorption occurs after intranasal administration, with peak serum concentrations reached within 10 to 45 minutes. For instance, after a single dose of 400 µg in adults, peak concentrations averaged 1.8 ng/mL with a bioavailability of about 2.8% .
  • Half-Life : The average serum half-life is approximately 2.5 to 3 hours depending on the dosage and method of administration .
  • Metabolism : Nafarelin is metabolized primarily in the liver, with several metabolites identified; however, the pharmacological activity of these metabolites remains largely uncharacterized .

Clinical Applications

Nafarelin acetate has been utilized in various clinical settings:

1. Endometriosis Treatment

A double-blind study comparing nafarelin acetate (400 µg daily) with danazol (600 mg daily) demonstrated significant regression in endometriosis symptoms. After six months:

  • Complete regression : 30% of patients
  • Partial regression : 57%
  • No change or worsening : 13% .

Despite both treatments being effective in reducing symptoms, nafarelin was associated with fewer androgenic side effects compared to danazol.

2. Benign Prostatic Hyperplasia (BPH)

In a study involving nine patients with BPH treated with subcutaneous nafarelin acetate (400 µg/day), significant decreases in prostate size were observed:

  • Mean size reduction : 75.8% from baseline after four months (p < 0.005).
  • Reversal post-treatment : Prostate size returned to near baseline six months after cessation .

Side Effects and Considerations

Common side effects associated with nafarelin acetate include:

  • Menopausal symptoms : Hot flashes, vaginal dryness, and headaches.
  • Bone density loss : Treatment can lead to significant reductions in vertebral trabecular bone density, which may not fully recover post-treatment .

Case Study: Pre-operative Treatment for Endometriosis

A case report highlighted the use of nafarelin acetate for pre-operative treatment of endometriomas, demonstrating its effectiveness in reducing lesion size before surgical intervention .

Research Findings Table

Study FocusResults SummaryReference
Nafarelin vs Danazol for EndoSignificant symptom regression; lower androgenic effects with nafarelin
Nafarelin for BPHProstate size reduced by ~76%; testosterone levels returned post-treatment
Pre-operative EndometriosisEffective reduction in lesion size prior to surgery

Propriétés

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H83N17O13.C2H4O2/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4)/t46-,47-,48-,49-,50+,51-,52-,53-,54-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJYDLHACHDKAJ-CFWZQLQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H87N17O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76932-56-4 (Parent)
Record name Nafarelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50227720
Record name Nafarelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76932-60-0
Record name Nafarelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafarelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFARELIN ACETATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2HMT9YBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nafarelin acetate
Reactant of Route 2
Nafarelin acetate
Reactant of Route 3
Nafarelin acetate
Reactant of Route 4
Nafarelin acetate
Reactant of Route 5
Nafarelin acetate
Reactant of Route 6
Nafarelin acetate
Customer
Q & A

Q1: What is the molecular formula and weight of Nafarelin acetate?

A1: Nafarelin acetate is a decapeptide with the sequence: Pyr-His-Trp-Ser-Tyr-D-Nal-Leu-Arg-Pro-Gly-NH2. Its molecular formula is C52H68N14O12 and its molecular weight is 1073.2 g/mol. [, , ]

Q2: Is there any spectroscopic data available for Nafarelin acetate?

A2: While the provided articles don't delve deeply into spectroscopic characterization, one study utilizes nuclear magnetic resonance (NMR) and mass spectrometry to identify 2-naphthylacetic acid as a major urinary metabolite. []

Q3: How is Nafarelin acetate formulated for controlled release?

A3: Nafarelin acetate can be encapsulated in poly(d,l-lactide-co-glycolide) (PLGA) microspheres for controlled release. [, , ] This method has demonstrated continuous in vivo release for durations of 40-44 days. []

Q4: What factors influence the release profile of Nafarelin acetate from PLGA microspheres?

A4: Several factors influence the release profile, including the percentage of peptide loading, polymer lactide/glycolide ratio, polymer molecular weight, microsphere size, and the number of microspheres administered. [, , ]

Q5: What is the pharmacokinetic profile of Nafarelin acetate?

A5: Following intravenous administration in rhesus monkeys, Nafarelin acetate exhibits a terminal plasma half-life of 120 minutes and a systemic clearance of 2.7 ml/min/kg. [] In rats, these values are 33.6 minutes and 12.0 ml/min/kg, respectively. []

Q6: How does the route of administration affect Nafarelin acetate absorption?

A6: Intranasal administration in rhesus monkeys shows rapid absorption with peak levels at 15-30 minutes and a bioavailability of about 2% compared to subcutaneous injection. [] The nasal dose response is nonlinear, possibly due to absorption mechanisms. []

Q7: What are the major metabolites of Nafarelin acetate?

A7: In rhesus monkeys, about 80% of radiolabeled Nafarelin acetate is excreted in urine. [] Major urinary metabolites include the 5-10-hexapeptide amide, the 6-10-pentapeptide amide, the 5-7-tripeptide, the 6-7-dipeptide, and 2-naphthylacetic acid. []

Q8: What are the applications of Nafarelin acetate in in vitro fertilization (IVF)?

A8: Nafarelin acetate is used in IVF for pituitary suppression in ovulation induction protocols. [, , , , , ] Studies show comparable efficacy to other GnRH agonists like Leuprolide acetate, with potential advantages in reducing hMG requirements and the number of frozen embryos. [, , ]

Q9: Are there any animal models used to study Nafarelin acetate?

A9: Nafarelin acetate has been studied in various animal models. In female rats, it exhibits 200 times the potency of Luteinizing hormone-releasing hormone (LHRH) in suppressing estrus. [] Studies in beagle bitches demonstrate its potential as a long-term reversible contraceptive. [, ]

Q10: Are there strategies to improve Nafarelin acetate delivery to specific tissues?

A10: Research has explored PLGA nanospheres for targeted delivery of Nafarelin acetate. [, , ] One study investigated aerosolization of these nanospheres for potential pulmonary delivery, finding that freeze-drying with a hydrophilic surfactant and mixing with lactose improved inhalation characteristics. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.